Cas no 436099-85-3 ((2-Methoxyphenyl)(piperazin-1-yl)methanone)

(2-Methoxyphenyl)(piperazin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (2-Methoxyphenyl)(piperazin-1-yl)methanone
- (2-methoxyphenyl)-(2,3,5,6-tetrahydropyrazin-1-yl)methanone
- (2-METHOXY-PHENYL)-PIPERAZIN-1-YL-METHANONE
- (2-Methoxy-phenyl)-piperazin-1-yl-methanonetrifluoroacetate
- (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone
- (2-methoxyphenyl)-(1-piperazin-4-iumyl)methanone
- (2-methoxyphenyl)-piperazin-4-ium-1-yl-methanone
- 1-(2-METHOXYBENZOYL)PIPERAZINE
- CHEMBRDG-BB 4004080
- (2-Methoxyphenyl)(piperazin-1-yl)methanone 2,2,2-trifluoroacetate
- 1-(2-methoxybenzoyl)piperazine; trifluoroacetic acid
- MFCD06800954
- AKOS015852762
- SR-01000312821
- CTCZGYSJAXMWID-UHFFFAOYSA-N
- 1-(2-Methoxybenzoyl)piperazine TFA
- CS-0119960
- BS-37940
- SR-01000312821-1
- (2-Methoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate
- 1-(2-Methoxybenzoyl)piperazine trifluoroacetate
- 1-(2-Methoxybenzoyl)piperazine trifluoroacetate, AldrichCPR
- SCHEMBL15824184
- 436099-85-3
-
- MDL: MFCD06800954
- インチ: 1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
- InChIKey: QCEOIWAYVGFLBM-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC=C1OC)(N1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 220.12100
- どういたいしつりょう: 220.121
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- 疎水性パラメータ計算基準値(XlogP): _0.2
じっけんとくせい
- ふってん: 395.8ºC at 760mmHg
- フラッシュポイント: 193.2ºC
- 屈折率: 1.546
- PSA: 41.57000
- LogP: 1.00730
(2-Methoxyphenyl)(piperazin-1-yl)methanone セキュリティ情報
(2-Methoxyphenyl)(piperazin-1-yl)methanone 税関データ
- 税関コード:2933599590
(2-Methoxyphenyl)(piperazin-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM304069-5g |
(2-Methoxyphenyl)(piperazin-1-yl)methanone 2,2,2-trifluoroacetate |
436099-85-3 | 95% | 5g |
$743 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008548-1g |
(2-Methoxy-phenyl)-piperazin-1-yl-methanonetrifluoroacetate |
436099-85-3 | 1g |
6144CNY | 2021-05-07 | ||
Chemenu | CM304069-100g |
(2-Methoxyphenyl)(piperazin-1-yl)methanone 2,2,2-trifluoroacetate |
436099-85-3 | 95% | 100g |
$1473 | 2023-02-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008548-1g |
(2-Methoxy-phenyl)-piperazin-1-yl-methanonetrifluoroacetate |
436099-85-3 | 1g |
6144.0CNY | 2021-07-13 | ||
Fluorochem | 029471-1g |
2-Methoxy-phenyl)-piperazin-1-yl-methanone |
436099-85-3 | 95% | 1g |
£45.00 | 2022-03-01 | |
abcr | AB215560-1g |
1-(2-Methoxybenzoyl)piperazine trifluoroacetate, 95%; . |
436099-85-3 | 95% | 1g |
€94.10 | 2025-02-15 | |
A2B Chem LLC | AG16791-1g |
(2-METHOXY-PHENYL)-PIPERAZIN-1-YL-METHANONE |
436099-85-3 | 1g |
$495.00 | 2024-04-20 | ||
Chemenu | CM304069-5g |
(2-Methoxyphenyl)(piperazin-1-yl)methanone 2,2,2-trifluoroacetate |
436099-85-3 | 95% | 5g |
$743 | 2021-08-18 | |
abcr | AB215560-1 g |
1-(2-Methoxybenzoyl)piperazine trifluoroacetate; 95% |
436099-85-3 | 1g |
€88.60 | 2023-02-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190600-100g |
(2-Methoxyphenyl)(piperazin-1-yl)methanone 2,2,2-trifluoroacetate |
436099-85-3 | 98% | 100g |
¥12448.00 | 2024-05-13 |
(2-Methoxyphenyl)(piperazin-1-yl)methanone 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
(2-Methoxyphenyl)(piperazin-1-yl)methanoneに関する追加情報
Introduction to (2-Methoxyphenyl)(Piperazin-1-yl)Methanone (CAS No. 436099-85-3)
The compound (2-Methoxyphenyl)(Piperazin-1-yl)Methanone with CAS No. 436099-85-3 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a 2-methoxyphenyl group with a piperazin-1-yl moiety, linked through a methanone functional group. The methanone group serves as a central connecting unit, facilitating the interaction between the two distinct aromatic systems.
Recent studies have highlighted the potential of (2-Methoxyphenyl)(Piperazin-1-yl)Methanone in various applications, particularly in drug discovery and development. The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, is known for its ability to form hydrogen bonds, making it a valuable component in medicinal chemistry. The 2-methoxyphenyl group, on the other hand, introduces electron-donating properties, which can influence the compound's reactivity and bioavailability.
One of the most promising areas of research involving this compound is its role as a potential lead molecule in the development of new pharmaceutical agents. Researchers have explored its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, studies have demonstrated that (2-Methoxyphenyl)(Piperazin-1-yl)Methanone exhibits moderate inhibitory activity against certain kinases, suggesting its potential utility in anticancer therapies.
In addition to its pharmacological applications, this compound has also been investigated for its chemical reactivity and synthetic versatility. The methanone group acts as an electrophilic site, enabling further functionalization through nucleophilic attacks or condensation reactions. This property makes it an attractive building block for constructing more complex molecular architectures.
From a synthetic perspective, the preparation of (2-Methoxyphenyl)(Piperazin-1-yl)Methanone involves a multi-step process that typically begins with the synthesis of the piperazine derivative. The introduction of the methanone group is often achieved through condensation reactions with appropriate carbonyl compounds. The presence of the methoxy group on the phenyl ring plays a crucial role in directing the regioselectivity of these reactions, ensuring high yields and purity.
The physical and chemical properties of this compound have also been extensively studied. Its solubility in various solvents, melting point, and stability under different conditions are critical parameters that influence its suitability for large-scale synthesis and formulation development. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have provided deeper insights into its structural integrity and purity.
Looking ahead, the continued exploration of (2-Methoxyphenyl)(Piperazin-1-yl)Methanone is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of structural features positions it as a valuable tool for advancing our understanding of molecular interactions and designing novel therapeutic agents.
436099-85-3 ((2-Methoxyphenyl)(piperazin-1-yl)methanone) 関連製品
- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)
- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)
- 1152523-12-0(3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-propylamine)
- 870010-44-9(2-(Cyclopropylethynyl)phenol)
- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)
- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)
- 1428365-42-7(4-propyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)




